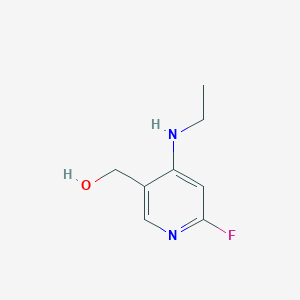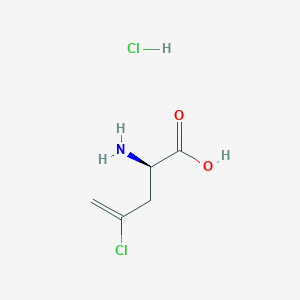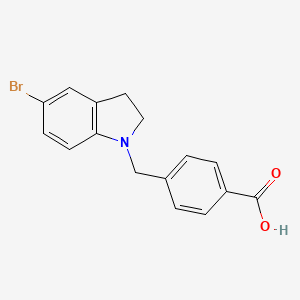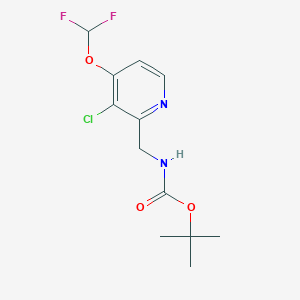
1-(2,2-Dimethylpropyl)-1H-indol-7-amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis and Structural Evaluation of Indole Derivatives : Lovel Kukuljan et al. (2016) explored the synthesis of indole derivatives, including a study on the crystal structures of these compounds. The focus was on the use of substituted 2H-pyran-2-one derivatives, followed by acid-catalyzed cyclization and derivatization via Mannich reaction (Kukuljan, Kranjc, & Perdih, 2016).
Experimental and Computational Analysis of New Indole Derivatives : Sobia Tariq et al. (2020) conducted a comprehensive study involving the synthesis, spectroscopic characterization, and crystallography of novel indole-based derivatives. The study included DFT/TD-DFT and QTAIM analysis to explore the molecular properties of these compounds (Tariq et al., 2020).
Chemical Reactions and Mechanisms
Study on Nucleophilic Addition to Imidazole Nucleus : S. Ohta et al. (2000) investigated the nucleophilic addition of amines to the imidazole nucleus, providing insights into the reaction mechanisms and product yields of similar chemical structures (Ohta et al., 2000).
Hydroamination of Tetrahydroindoles : L. Sobenina et al. (2010) reported on the hydroamination of tetrahydroindoles, a process relevant for the production of amino derivatives of indole. This study provides valuable information on reaction conditions and yields (Sobenina et al., 2010).
Applications in Catalysis
Ionic Liquids as Catalysts for Indole Synthesis : S. A. Ghumro et al. (2017) developed N,N-dimethylpyridin-4-amine based ionic liquids, demonstrating their efficacy as catalysts in the synthesis of indoles. This approach is noted for its environmental friendliness and efficiency (Ghumro et al., 2017).
Palladacycles with Indole Core for Catalysis : M. Singh et al. (2017) synthesized palladacycles with an indole core, showing their potential as catalysts in various chemical reactions. The study highlights the structural and synthetic aspects of these compounds (Singh, Saleem, Pal, & Singh, 2017).
Propiedades
IUPAC Name |
1-(2,2-dimethylpropyl)indol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-13(2,3)9-15-8-7-10-5-4-6-11(14)12(10)15/h4-8H,9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLYPMZHGZKUFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1C=CC2=C1C(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Dimethylpropyl)-1H-indol-7-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(R)-N-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B1415841.png)

![7,8-Dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1415843.png)
![2-(tert-Butyl) 3a,6a-dimethyl dihydropyrrolo[3,4-c]pyrrole-2,3a,6a(1H,3H,4H)-tricarboxylate](/img/structure/B1415844.png)




